4-Cyano-3-ethylphenylboronic acid
Overview
Description
4-Cyano-3-ethylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₀BNO₂. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 4-position and an ethyl group at the 3-position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used as synthetic intermediates in organic synthesis .
Mode of Action
The mode of action of 4-Cyano-3-ethylphenylboronic acid is likely related to its role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura (SM) coupling reaction is a key biochemical pathway involving this compound . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura (SM) coupling reaction . This reaction is crucial in the synthesis of many organic compounds.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. The SM coupling reaction, in which this compound is involved, benefits from mild and functional group tolerant reaction conditions . Environmental factors such as temperature, pH, and the presence of other substances can influence the reaction’s success.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Cyano-3-ethylphenylboronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the boron atom forming reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups .
Cellular Effects
Boronic acids are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyano-3-ethylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-cyano-3-ethylphenyl halides using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and proceeds via a palladium-catalyzed cross-coupling mechanism .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-ethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This reaction is facilitated by a palladium catalyst and a base, typically under mild conditions .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃, NaOH), boron reagents (e.g., bis(pinacolato)diboron).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and solvents like toluene or ethanol.
Major Products
The major products formed from these reactions are biaryl compounds or styrene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Cyano-3-ethylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
4-Cyano-3-ethylphenylboronic acid can be compared with other phenylboronic acid derivatives:
4-Cyano-phenylboronic acid: Lacks the ethyl group, which can influence its reactivity and solubility.
3-Ethylphenylboronic acid: Lacks the cyano group, affecting its electronic properties and coupling efficiency.
4-Formylphenylboronic acid: Contains a formyl group instead of a cyano group, leading to different reactivity in cross-coupling reactions
These comparisons highlight the unique combination of the cyano and ethyl groups in this compound, which can enhance its reactivity and versatility in various applications.
Properties
IUPAC Name |
(4-cyano-3-ethylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO2/c1-2-7-5-9(10(12)13)4-3-8(7)6-11/h3-5,12-13H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZSCIOJYNVMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287907 | |
Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911210-52-1 | |
Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911210-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4-Cyano-3-ethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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